molecular formula C8H8O2 B090815 6,7-Dihydro-4(5H)-benzofuranone CAS No. 16806-93-2

6,7-Dihydro-4(5H)-benzofuranone

Cat. No. B090815
CAS RN: 16806-93-2
M. Wt: 136.15 g/mol
InChI Key: DXWQOYPYNPSVRL-UHFFFAOYSA-N
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Description

6,7-Dihydro-4(5H)-benzofuranone is a benzofuran derivative that consists of fused benzene and furan ring . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 6,7-Dihydro-4(5H)-benzofuranone has been achieved through various methods. One method involves tandem reactions between β-iodoazides and propargyl alcohols under mild conditions, providing a general and convenient method for the synthesis of 6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazines . Another method involves the reaction of 2-butene-1,4-diols and 2-(1-alkynyl)-2-alken-1-ones to produce 7-vinyl-6,7-dihydro-4H-furo[3,4-c]pyran derivatives .


Molecular Structure Analysis

The molecular formula of 6,7-Dihydro-4(5H)-benzofuranone is C8H8O2. It has an average mass of 152.214 Da and a monoisotopic mass of 152.029587 Da .


Chemical Reactions Analysis

Monobromination of 6,7-dihyrobenzo[b]thiophen-4(5H)-one in aqueous acetic acid or ether gives mainly the 2- or the 5-bromo-derivative respectively . The 2-bromo-derivative reacts further with bromine (1 mol.) in aqueous acetic acid to give the 2,3-dibromo-derivative, and in ether to give the 2,5-dibromo-derivative .


Physical And Chemical Properties Analysis

6,7-Dihydro-4(5H)-benzofuranone has a density of 1.2±0.1 g/cm3, a boiling point of 267.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 115.3±18.7 °C. Its index of refraction is 1.595, and it has a molar refractivity of 41.6±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

6,7-Dihydro-4(5H)-benzofuranone serves as a valuable intermediate in organic synthesis. Its reactivity allows chemists to construct more complex molecules, particularly in the development of heterocyclic compounds . The compound’s structure is versatile for modifications, enabling the synthesis of diverse organic molecules with potential applications in medicinal chemistry and material science.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a building block for the synthesis of various drugs. It has been involved in the synthesis of compounds with antihypertensive and antiarrhythmic properties . Its derivatives are being explored for their therapeutic potential, including their role in targeting specific receptors or enzymes within the body.

Agrochemicals

As an intermediate in agrochemicals, 6,7-Dihydro-4(5H)-benzofuranone contributes to the creation of pesticides and herbicides . Its chemical properties can be harnessed to improve the efficacy and stability of agrochemical formulations, which are crucial for enhancing crop protection and yield.

Dyestuffs

In the field of dyestuffs, this compound is used to develop colorants for various applications . Its chemical structure can be modified to produce dyes with specific properties, such as lightfastness and resistance to various chemicals, making it valuable for industrial dyeing processes.

Medicinal Chemistry

Researchers in medicinal chemistry employ 6,7-Dihydro-4(5H)-benzofuranone to design and synthesize new medicinal agents . Its scaffold is particularly interesting for the development of molecules that can interact with biological targets, potentially leading to new treatments for diseases.

Material Science

In material science, the compound’s derivatives can be used to create polymers and coatings with unique properties . Its incorporation into materials can impart characteristics like flexibility, durability, and resistance to environmental factors.

Chemical Education

6,7-Dihydro-4(5H)-benzofuranone is also used in chemical education as a model compound to teach various concepts of organic chemistry and synthesis strategies . Its structure provides a practical example for understanding reactions and mechanisms in organic chemistry courses.

Research & Development

Finally, in research and development, this compound is a subject of ongoing studies to explore its full potential across different scientific domains . It represents a key area of interest for discovering new reactions, studying chemical behavior, and developing innovative applications.

Safety and Hazards

When handling 6,7-Dihydro-4(5H)-benzofuranone, personal protective equipment/face protection should be worn. It should be stored in containers that are kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

6,7-dihydro-5H-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQOYPYNPSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369932
Record name 6,7-Dihydro-4(5H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-4(5H)-benzofuranone

CAS RN

16806-93-2
Record name 6,7-Dihydro-4(5H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 80 ml of water and 20 ml of 40% aqueous solution of chloroacetaldehyde was added 10.0 g (119 mmoles) of sodium hydrogencarbonate while cooling with ice. To the resulting reaction mixture was added dropwise 90 ml of aqueous solution containing 11.2 g (100 mmoles) of 1,3-cyclohexanedione while cooling with ice at a rate of 0.4 ml/minute. The reaction mixture was maintained at a pH of from 9 to 6 throughout the reaction. After completing the dropping, the reaction mixture was stirred at a room temperature overnight. To the resulting reaction mixture was added about 100 ml of ethyl acetate, and then the reaction mixture was acidified (pH<1) with sulfuric acid and stirred for about one hour. The ethyl acetate layer was separated, washed with an aqueous solution of potassium carbonate, and dried on magnesium sulfate. After distilling away the ethyl acetate, the obtained residue was distilled under a reduced pressure to give 10.3 g (yield: 76%) of 4-oxo-4,5,6,7 -tetrahydrobenzofuran being a colorless oily material (boiling point: 66° C./1 torr).
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10 g
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90 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 1.12 g (10 mmoles) of 1,3-cyclohexanedione and 8 ml of water was added 1.38 g (10 mmoles) of potassium carbonate, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 45 hours. The reaction mixture was maintained at a pH of from 7.75 to 9.50 throughout the reaction. After completing the reaction, the obtained reaction mixture was treated and analyzed in the same manner as in Example 1. It was proved from the results of the analysis that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a 68% yield.
Quantity
1.12 g
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reactant
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8 mL
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Synthesis routes and methods III

Procedure details

To 5 ml of water were added 1.12 g (10 mmoles) of 1,3-cyclohexanedione and the each base shown in Table 1, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 2 hours. To the reaction mixture was added about 10 ml of ethyl acetate, and then the reaction mixture was acidified with 0.5 to 1 ml of sulfuric acid and stirred for 30 minutes. The resulting ethyl acetate layer was analyzed by gas-liquid chromatography (hereinafter referred to as "GLC") (SE30 10%, 1.2 m×3 mmφ glass column, 130° C.) using p-dimethoxybenzene as an internal standard. The obtained each result is shown in Table 1. It was proved from the results of the GLC that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a yield shown in Table 1, in each Example. Comparative Example 1 was carried out in the absence of a base.
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5 mL
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Synthesis routes and methods IV

Procedure details

In methanol (40 mL) was dissolved 11.2 g (0.100 mol) of 1,3-cyclohexanedione, an aqueous solution (8 mL) containing 6.60 g (0.100 mol) of 85% potassium hydroxide was added dropwise to the solution, and the resulting mixture was stirred at room temperature for 30 minutes. This mixture was cooled in an ice bath, 21.6 g (0.110 mol) of 40% chloroacetaldehyde aqueous solution was added to the mixture with stirring and the resulting mixture was stirred at room temperature overnight. To the reaction mixture was added dropwise 2 mol/L hydrochloric acid aqueous solution, and the resulting mixture was stirred at room temperature for 30 minutes and extracted with ether. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 8.63 g (0.0635 mol, Yield: 63.5%) of 6,7-dihydro-1-benzofuran-4(5H)-one.
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 2
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 3
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 4
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 5
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 6
6,7-Dihydro-4(5H)-benzofuranone

Q & A

Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?

A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.

Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?

A2: Yes, several methods have been developed, showcasing the compound's versatility:

  • Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []
  • Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []
  • Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []
  • Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]

Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?

A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]

Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []

Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A5: Research suggests potential applications in:

  • H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]
  • Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []

Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?

A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]

Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?

A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.

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